molecular formula C5H6BrN3 B112963 2-Amino-3-bromo-5-methylpyrazine CAS No. 74290-65-6

2-Amino-3-bromo-5-methylpyrazine

Cat. No. B112963
Key on ui cas rn: 74290-65-6
M. Wt: 188.03 g/mol
InChI Key: VQNGEHYFPRPIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04343802

Procedure details

To acetic acid (1500 ml.), 2-amino-5-methylpyrazine (1 mole) and 326.5 g. sodium acetate trihydrate are slowly added 1.1 mole bromine in 180 ml. acetic acid at 2° C. in the absence of light. The mixture is stirred about 15 hours at 20° C., stripped of acetic acid in vacuo, poured into ice, made alkaline with sodium hydroxide, filtered, and residue extracted with ether, the extract stripped and the 2-amino-3-bromo-5-methylpyrazine crystallized from a suitable solvent.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5]([CH3:8])=[CH:4][N:3]=1.O.O.O.C([O-])(=O)C.[Na+].[Br:17]Br.[OH-].[Na+]>C(O)(=O)C>[NH2:1][C:2]1[C:7]([Br:17])=[N:6][C:5]([CH3:8])=[CH:4][N:3]=1 |f:1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
NC1=NC=C(N=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
1.1 mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred about 15 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 2° C.
ADDITION
Type
ADDITION
Details
poured into ice
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
residue extracted with ether
CUSTOM
Type
CUSTOM
Details
the 2-amino-3-bromo-5-methylpyrazine crystallized from a suitable solvent

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
NC1=NC=C(N=C1Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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